Montelukast, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Montelukast, cis-, also known as Montelukast, cis-, is a useful research compound. Its molecular formula is C₃₅H₃₆ClNO₃S and its molecular weight is 586.18. The purity is usually 95%.
BenchChem offers high-quality Montelukast, cis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Montelukast, cis- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
cis-Montelukast, also known as Montelukast, is a leukotriene receptor antagonist . Its primary targets are the cysteinyl leukotriene receptors (CysLTRs) . These receptors play a crucial role in mediating the pro-inflammatory actions of leukotrienes, which are lipid compounds implicated in the pathogenesis of conditions like asthma .
Mode of Action
cis-Montelukast acts by binding to the CysLTRs . This binding is antagonistic, meaning it blocks the action of leukotrienes without eliciting a response itself . By blocking these receptors, cis-Montelukast prevents leukotrienes from exerting their pro-inflammatory effects .
Biochemical Pathways
The leukotrienes, including LTC4, LTD4, and LTE4, are part of the 5-lipooxygenase (5-LO) pathway . They are produced and released by various cells of the immune system . By blocking the CysLTRs, cis-Montelukast disrupts this pathway, reducing inflammation and other downstream effects such as bronchoconstriction .
Pharmacokinetics
The oral absorption of cis-Montelukast is rapid and complete, with a time to maximum serum concentration (Tmax) of approximately 2 hours and an average bioavailability of 73% . It undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile .
Result of Action
The primary result of cis-Montelukast’s action is the reduction of inflammation and bronchoconstriction . This makes it effective in the prophylaxis and chronic treatment of asthma, prevention of exercise-induced bronchoconstriction, and treatment of seasonal allergic rhinitis .
Action Environment
The action of cis-Montelukast can be influenced by various environmental factors. For instance, its bioavailability and physico-chemical stability can be enhanced through various strategies, such as the formation of supramolecular adducts with cyclodextrins or encapsulation in nanoparticles and liposomes . Some new dosage forms for cis-Montelukast are designed for non-enteric absorption, some for absorption in the oral cavity, and others for local action in the nasal mucosa or in the pulmonary epithelium .
Biochemical Analysis
Biochemical Properties
Montelukast, cis- plays a significant role in biochemical reactions. It interacts with leukotrienes, a group of biologically active compounds that contribute to inflammatory responses . The nature of these interactions involves the inhibition of leukotriene receptors, thereby reducing inflammation and constriction in the airways .
Cellular Effects
Montelukast, cis- has profound effects on various types of cells, particularly those involved in the immune response. It influences cell function by impacting cell signaling pathways related to inflammation. By blocking leukotriene receptors, Montelukast, cis- can reduce the release of pro-inflammatory cytokines and other mediators that contribute to the symptoms of asthma and allergies .
Molecular Mechanism
The molecular mechanism of action of Montelukast, cis- involves binding to leukotriene receptors on the surface of cells. This binding prevents leukotrienes from exerting their effects, thereby reducing inflammation and bronchoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Montelukast, cis- have been observed to be stable over time . It has been used successfully in both in vitro and in vivo studies to demonstrate its efficacy in reducing the symptoms of asthma and allergies .
Dosage Effects in Animal Models
The effects of Montelukast, cis- in animal models have been shown to vary with dosage. While effective at reducing inflammation and bronchoconstriction at therapeutic doses, high doses may lead to adverse effects .
Metabolic Pathways
Montelukast, cis- is involved in the leukotriene metabolic pathway. It interacts with leukotriene receptors, effectively blocking the actions of these inflammatory mediators .
Transport and Distribution
Montelukast, cis- is distributed throughout the body after oral administration. It is transported to sites of inflammation where it exerts its effects by binding to leukotriene receptors .
Subcellular Localization
Montelukast, cis- is localized at the cell surface where it binds to leukotriene receptors. This binding prevents leukotrienes from exerting their effects, thereby reducing inflammation and bronchoconstriction .
Properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHDWCPVSPXUMX-LNMNGANESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774538-96-4 |
Source
|
Record name | Montelukast, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MONTELUKAST, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O71E8P3Y4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.